molecular formula C12H20N2O6 B1434013 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523606-31-6

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Cat. No. B1434013
M. Wt: 288.3 g/mol
InChI Key: YNSNAVAMSHBSLQ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a chemical compound with the molecular formula C12H20N2O6 . It has a molecular weight of 288.3 . The IUPAC name for this compound is 2-oxa-5-azabicyclo[2.2.1]heptane hemioxalate .


Molecular Structure Analysis

The InChI code for 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is 1S/2C5H9NO.C2H2O4/c21-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h24-6H,1-3H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Analysis

The synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been explored, showcasing the compound's utility in chemical synthesis and analysis (Portoghese & Turcotte, 1971).

Medicinal Chemistry and Drug Development

A study presented the synthesis of backbone-constrained γ-amino acid analogues using 2-oxa-5-azabicyclo[2.2.1]heptane, indicating its potential in creating analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022). Additionally, structurally novel morpholine amino acids based on this compound have been synthesized, which could aid in modulating the properties of drug candidates (Kou et al., 2017).

Structure-Activity Relationships

The conformation and charge distribution of bicyclic β-lactams, including derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, were studied to understand their structure-activity relationships, particularly in relation to β-lactamase inhibitor capability (Fernández et al., 1992).

Novel Synthesis Techniques

Research has also focused on developing novel synthesis techniques for related compounds, like the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, which has implications for further chemical research and development (Brown et al., 1977).

Application in Carbohydrate Chemistry

The compound's utility in carbohydrate chemistry is highlighted by the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through reactions of protected phosphoramidate derivatives of carbohydrates (Francisco et al., 2000).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNAVAMSHBSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
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2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

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